2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N3O4S/c1-40-26-18-16-25(17-19-26)29-20-31(28-13-9-15-32(41-2)35(28)42-3)38(36-29)34(39)23-43-33-22-37(21-24-10-5-4-6-11-24)30-14-8-7-12-27(30)33/h4-19,22,31H,20-21,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKHXDGWXLPLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic molecule that incorporates several pharmacologically relevant motifs, including indole and pyrazole. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications based on existing literature.
Chemical Structure
The compound features a sulfanyl group linked to an indole and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as:
1. Anticancer Activity
Research indicates that compounds containing indole and pyrazole structures often exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the indole structure may enhance these effects due to its ability to interact with multiple biological targets.
2. Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent inflammation . The specific compound may share these properties due to its structural similarities.
3. Antioxidant Activity
Compounds with indole and pyrazole scaffolds have shown antioxidant properties by scavenging free radicals and reducing oxidative stress in various biological systems . This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Case Studies
Several studies highlight the biological activities of related compounds:
- A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications in their structure could lead to enhanced therapeutic efficacy .
- Another investigation into indole derivatives revealed their potential as anti-inflammatory agents through the inhibition of NF-kB signaling pathways .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and synthetic differences between the target compound and related molecules:
Key Observations:
Core Heterocycles: The target’s 3,4-dihydropyrazole core contrasts with triazole-based analogues (e.g., ). Pyrazole derivatives (e.g., ) share similar synthetic pathways but lack the sulfanyl bridge and methoxy substituents.
Indole vs.
Synthetic Methods :
- Triazole-based compounds () often employ sodium ethoxide to deprotonate thiols, enabling nucleophilic attack on α-halogenated ketones. Similar steps are plausible for the target.
- Indole-containing analogues () utilize hydrazine cyclization, suggesting adaptability in the target’s synthesis.
Physicochemical and Electronic Properties
- Electron-Donating vs. In contrast, sulfonyl () or fluorophenyl () groups reduce electron density, altering reactivity and binding profiles.
Crystallographic and Computational Insights
- Structural Validation :
- Computational Studies :
- Density functional theory (DFT) methods () could predict electronic properties, such as HOMO-LUMO gaps, to compare the target’s reactivity with analogues.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be validated?
- Methodology : Multi-step synthesis typically involves coupling the benzylindole sulfanyl moiety with the dihydropyrazol-ethanone core via nucleophilic substitution or palladium-catalyzed cross-coupling. Purification may require column chromatography (silica gel, gradient elution) followed by recrystallization.
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Structural confirmation uses -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Spectroscopy : -NMR (to resolve methoxy and aromatic protons), -NMR for carbonyl and heterocyclic carbons, and IR for thioether (C–S) and ketone (C=O) functional groups.
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement and ORTEP-3 for visualization. Thermal parameters and hydrogen bonding networks are analyzed to confirm stereochemistry .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Assays : In vitro enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity screening (MTT assay on cancer cell lines). Dose-response curves (IC) are generated using non-linear regression. Include positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange (Becke 1993) and gradient-corrected correlation (Lee-Yang-Parr 1988) for accurate HOMO-LUMO gap calculations. Basis sets like 6-311++G(d,p) model polarization and dispersion effects. Solvent interactions are simulated via PCM or COSMO .
- Validation : Compare computed vibrational frequencies (IR) and -NMR chemical shifts with experimental data. Deviations >5% necessitate re-evaluation of functional/basis set choices.
Q. How should conflicting bioactivity data from different experimental setups be resolved?
- Analysis : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Assess matrix effects (e.g., organic degradation in prolonged assays) via stability studies (HPLC monitoring). Statistical tools like ANOVA identify batch-to-batch variability .
Q. What challenges arise in crystallographic refinement due to conformational flexibility?
- Approach : Use SHELXL’s restraints for flexible groups (e.g., methoxy substituents). Twinning and disorder are addressed via PLATON’s SQUEEZE for solvent masking. Multi-temperature crystallography (100–300 K) resolves thermal motion ambiguities .
Q. How can reaction conditions be optimized for scalability without compromising yield?
- Design : Apply Design of Experiments (DoE) to variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies optimal conditions. Kinetic studies (GC-MS monitoring) pinpoint rate-limiting steps .
Data Contradiction and Reproducibility
Q. Why might computational predictions of reactivity conflict with experimental results?
- Root Cause : DFT often neglects solvent dynamics or transition-state entropy. Validate with microkinetic models or QM/MM simulations. Experimentally, probe intermediates via in situ FTIR or trapping experiments .
Q. How to address discrepancies in reported biological IC values across labs?
- Resolution : Standardize assay protocols (e.g., ATP concentration in kinase assays). Use reference compounds and inter-lab round-robin testing. Metadata (cell passage number, serum batch) must be rigorously documented .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
